

# "Anti-inflammatory agent 11" dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anti-inflammatory agent 11

Cat. No.: B12413645

Get Quote

# **Application Notes for Anti-inflammatory Agent 11** (MCC950)

Product Name: Anti-inflammatory Agent 11 (MCC950)

Catalog Number: BSF-A11-001

Molecular Formula: C20H24N2O5S

Molecular Weight: 404.48 g/mol

Description: **Anti-inflammatory Agent 11**, also known as MCC950, is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a crucial component of the innate immune system involved in the production of pro-inflammatory cytokines IL-1β and IL-18.[1][4] MCC950 blocks both canonical and non-canonical NLRP3 activation, making it a valuable tool for studying NLRP3-driven inflammation in a variety of disease models.[2][5]

Mechanism of Action: MCC950 directly targets the NLRP3 protein, specifically the Walker B motif within the NATCH domain.[1] This interaction prevents the ATP hydrolysis required for NLRP3's conformational change and subsequent oligomerization, thereby inhibiting the assembly of the inflammasome complex.[1] Consequently, the activation of caspase-1 and the maturation and release of IL-1β and IL-18 are suppressed. MCC950 is highly selective for



NLRP3 and does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[3][5]

Applications: In vivo animal studies to investigate the role of the NLRP3 inflammasome in various inflammatory and autoimmune diseases, including but not limited to:

- Neurological disorders (e.g., experimental autoimmune encephalomyelitis, spinal cord injury, Alzheimer's disease)[3][6][7]
- Metabolic diseases (e.g., type 2 diabetes)[3]
- Cardiovascular diseases (e.g., atherosclerosis, myocardial infarction)[8]
- Gastrointestinal inflammation (e.g., colitis)[2]
- Acute lung injury[9]

# In Vivo Dosage and Administration for Animal Studies

The following table summarizes recommended starting dosages for **Anti-inflammatory Agent 11** (MCC950) in various mouse models. Optimization may be required depending on the specific experimental design, animal strain, and disease severity.



| Animal<br>Model                                    | Mouse<br>Strain | Disease<br>Induction                              | Dosage         | Route of<br>Administra<br>tion              | Frequency                                       | Reference |
|----------------------------------------------------|-----------------|---------------------------------------------------|----------------|---------------------------------------------|-------------------------------------------------|-----------|
| Experiment al Autoimmun e Encephalo myelitis (EAE) | C57BL/6         | MOG35-55<br>immunizati<br>on                      | 10 mg/kg       | Intraperiton<br>eal (i.p.)                  | Daily                                           | [5]       |
| LPS-<br>Induced<br>Acute<br>Inflammati<br>on       | C57BL/6         | Lipopolysa<br>ccharide<br>(LPS) i.p.<br>injection | 10 mg/kg       | Intraperiton<br>eal (i.p.)                  | Single<br>dose 1h<br>prior to<br>LPS            | [5]       |
| Spinal<br>Cord Injury<br>(SCI)                     | C57BL/6         | Compressi<br>on injury                            | 10-50<br>mg/kg | Intraperiton eal (i.p.)                     | Daily                                           | [7]       |
| Isoflurane-<br>Induced<br>Cognitive<br>Impairment  | Aged<br>C57BL/6 | Isoflurane<br>inhalation                          | 10 mg/kg       | Intraperiton<br>eal (i.p.)                  | Single<br>dose 30<br>min prior to<br>anesthesia | [6][10]   |
| Spontaneo<br>us Colitis                            | Winnie          | Spontaneo<br>us                                   | 40 mg/kg       | Oral<br>gavage                              | Daily for 3<br>weeks                            | [2]       |
| LPS-<br>Induced<br>Lung<br>Inflammati<br>on        | ICR             | Intratrache<br>al LPS                             | 50 mg/kg       | Intraperiton<br>eal (i.p.) or<br>Intranasal | Not<br>specified                                | [9]       |

## **Experimental Protocols**



## Protocol 1: LPS-Induced Acute Systemic Inflammation in Mice

This protocol describes the induction of acute systemic inflammation using lipopolysaccharide (LPS) and treatment with **Anti-inflammatory Agent 11** (MCC950).

#### Materials:

- Anti-inflammatory Agent 11 (MCC950)
- Vehicle (e.g., phosphate-buffered saline, PBS)
- Lipopolysaccharide (LPS) from E. coli
- C57BL/6 mice (8-10 weeks old)
- Sterile syringes and needles
- ELISA kits for IL-1β, TNF-α, and IL-6

#### Procedure:

- · Preparation of Reagents:
  - Dissolve Anti-inflammatory Agent 11 (MCC950) in a suitable vehicle (e.g., PBS) to a final concentration for a 10 mg/kg dosage.
  - Dissolve LPS in sterile PBS to a concentration of 1 mg/mL.
- Animal Dosing:
  - Randomly assign mice to experimental groups (e.g., Vehicle + PBS, Vehicle + LPS, MCC950 + LPS).
  - Administer Anti-inflammatory Agent 11 (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- Induction of Inflammation:



- One hour after treatment with the agent or vehicle, administer LPS (e.g., 5 mg/kg) via i.p. injection.
- Sample Collection:
  - Two hours after LPS injection, collect blood samples via cardiac puncture or tail vein bleeding.
  - Separate serum by centrifugation and store at -80°C until analysis.
- Cytokine Analysis:
  - Measure the serum concentrations of IL-1 $\beta$ , TNF- $\alpha$ , and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

### Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the induction of EAE in mice, a common model for multiple sclerosis, and treatment with **Anti-inflammatory Agent 11** (MCC950).

#### Materials:

- Anti-inflammatory Agent 11 (MCC950)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG<sub>35-55</sub>)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- C57BL/6 mice (female, 8-10 weeks old)

#### Procedure:

- Induction of EAE:
  - On day 0, immunize mice subcutaneously with an emulsion of MOG<sub>35-55</sub> in CFA.



 Administer pertussis toxin (e.g., 200 ng) via i.p. injection on day 0 and day 2 postimmunization.

#### Treatment:

 Begin daily i.p. injections of Anti-inflammatory Agent 11 (10 mg/kg) or vehicle from the day of immunization or upon the onset of clinical signs.

#### · Clinical Scoring:

- Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
- · Histological and Immunological Analysis:
  - At the end of the experiment, perfuse mice and collect spinal cords for histological analysis of inflammation and demyelination.
  - Isolate splenocytes or lymph node cells to assess T-cell responses to MOG<sub>35-55</sub>.

### **Visualizations**





Click to download full resolution via product page

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by Agent 11 (MCC950).





#### Click to download full resolution via product page

Caption: Experimental Workflow for In Vivo Study of Agent 11 in an LPS-Induced Inflammation Model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. invivogen.com [invivogen.com]
- 2. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. immunopathol.com [immunopathol.com]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MCC950, a NLRP3 inhibitor, ameliorates lipopolysaccharide-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- To cite this document: BenchChem. ["Anti-inflammatory agent 11" dosage for in vivo animal studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413645#anti-inflammatory-agent-11-dosage-for-invivo-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com